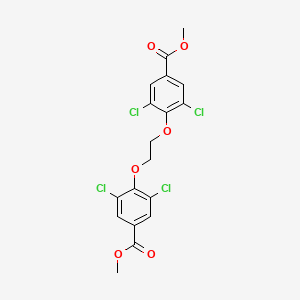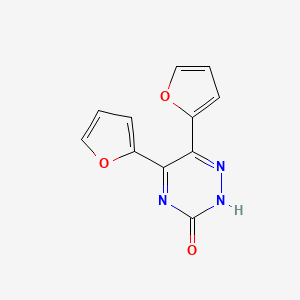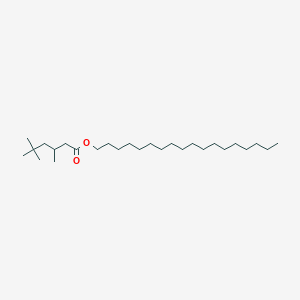![molecular formula C17H19FN2O2 B15180701 N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide CAS No. 94030-95-2](/img/structure/B15180701.png)
N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide typically involves the reaction of 3-fluorobenzylamine with 3-chloropropane-1,2-diol, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol .
Aplicaciones Científicas De Investigación
N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-[(3-chlorophenyl)methylamino]-2-hydroxypropyl]benzamide
- N-[3-[(3-bromophenyl)methylamino]-2-hydroxypropyl]benzamide
- N-[3-[(3-iodophenyl)methylamino]-2-hydroxypropyl]benzamide
Uniqueness
N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Propiedades
Número CAS |
94030-95-2 |
|---|---|
Fórmula molecular |
C17H19FN2O2 |
Peso molecular |
302.34 g/mol |
Nombre IUPAC |
N-[3-(3-fluoro-N-methylanilino)-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C17H19FN2O2/c1-20(15-9-5-8-14(18)10-15)12-16(21)11-19-17(22)13-6-3-2-4-7-13/h2-10,16,21H,11-12H2,1H3,(H,19,22) |
Clave InChI |
HNSPHBVGTCNGOE-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(CNC(=O)C1=CC=CC=C1)O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















